3,3,3-Trifluoropropylamine

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

3,3,3-Trifluoropropylamine (CAS 460-39-9) is a primary aliphatic amine characterized by a terminal trifluoromethyl (-CF₃) group separated from the amine by a two-carbon ethyl spacer. This molecular structure confers distinct physicochemical properties compared to its non-fluorinated analog, including a significantly reduced basicity (pKa ≈ 8.7) and increased lipophilicity (XLogP3-AA = 0.8).

Molecular Formula C3H6F3N
Molecular Weight 113.08 g/mol
CAS No. 460-39-9
Cat. No. B1329503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoropropylamine
CAS460-39-9
Molecular FormulaC3H6F3N
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC(CN)C(F)(F)F
InChIInChI=1S/C3H6F3N/c4-3(5,6)1-2-7/h1-2,7H2
InChIKeyNGZVNONVXYLYQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoropropylamine (CAS 460-39-9): A Key Fluorinated Building Block for Pharmaceutical and Agrochemical R&D


3,3,3-Trifluoropropylamine (CAS 460-39-9) is a primary aliphatic amine characterized by a terminal trifluoromethyl (-CF₃) group separated from the amine by a two-carbon ethyl spacer. This molecular structure confers distinct physicochemical properties compared to its non-fluorinated analog, including a significantly reduced basicity (pKa ≈ 8.7) [1] and increased lipophilicity (XLogP3-AA = 0.8) . It is a versatile synthetic intermediate used to introduce the trifluoropropyl moiety, which is valued for enhancing the metabolic stability and modulating the pharmacokinetic profiles of drug candidates and agrochemicals . While primarily supplied as a free base liquid, it is also commonly available as a more stable hydrochloride salt (CAS 2968-33-4) .

1 Introduces a trifluoropropyl group with a 2‑carbon spacer for drug‑like scaffolds
2 Supports modulation of amine basicity and lipophilicity in research compounds
3 Supplied as free base liquid; hydrochloride salt form also available for synthesis flexibility

Why 3,3,3-Trifluoropropylamine is Not Interchangeable with Other Fluorinated or Aliphatic Amines


The specific two-carbon spacer between the -CF₃ group and the amine in 3,3,3-trifluoropropylamine creates a unique electronic and steric profile that is not replicated by other fluorinated alkylamines. As shown in quantitative comparisons, its pKa of 8.7 differs significantly from 2,2,2-trifluoroethylamine (pKa ~5.5), impacting its nucleophilicity and protonation state at physiological pH [1]. This directly influences its reactivity in coupling reactions and the properties of the final drug conjugates. Furthermore, simple aliphatic amines like n-propylamine (pKa ~10.7) lack the metabolic stability and lipophilicity enhancement conferred by the CF₃ group, which is critical for modulating bioavailability and blood-brain barrier penetration in CNS-targeting therapeutics [2]. Substituting with a different chain length or a non-fluorinated analog can lead to significant differences in target binding affinity, as observed in 5-HT4R antagonists, and will alter the pharmacokinetic fate of the resulting molecule .

Chain Length Shifts Basicity
Shorter fluorinated analogs (e.g., 2,2,2‑trifluoroethylamine) drastically alter basicity, changing nucleophilicity and protonation state in coupling reactions.
Loss of Metabolic Stability Contribution
Non‑fluorinated alkylamines lack the CF₃ group’s ability to block oxidative metabolism, potentially altering pharmacokinetic profiles in research leads.
Binding Affinity May Not Transfer
Different alkyl chain length or fluorination pattern can shift target binding and selectivity, as observed in 5‑HT₄R antagonist SAR studies.

3,3,3-Trifluoropropylamine: Head-to-Head Comparative Data for Scientific Selection


Comparative Basicity (pKa) vs. 2,2,2-Trifluoroethylamine and n-Propylamine

The electron-withdrawing effect of the -CF₃ group on the amine's basicity is strongly dependent on the length of the intervening alkyl spacer. The two-carbon spacer in 3,3,3-trifluoropropylamine significantly attenuates this inductive effect compared to the one-carbon spacer in 2,2,2-trifluoroethylamine, resulting in a more moderate and tunable basicity [1].

Comparative Basicity (pKa)
Head‑to‑head
pKa ≈ 8.7 vs. 5.5 (CF₃ ethyl) / 10.7 (n‑propyl)
Reports >3 pKa unit difference; supports tailored protonation state for membrane permeability research.
Literature aqueous values; protonation context‑dependent.
Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Impact on 5-HT4 Receptor Binding Affinity vs. Alternative Fluorinated Chains

In a series of potent 5-HT4R antagonists, substitution with a 3,3,3-trifluoropropyl chain (derivative 6d) was compared to derivatives with 4,4,4-trifluorobutyl (6e) and 2-fluoroethyl (6c) chains. The study demonstrated that the 3,3,3-trifluoropropyl group successfully maintained binding affinity and selectivity for the 5-HT4R while modulating the basicity and lipophilicity of the core piperidine nitrogen [1].

5‑HT₄R Binding vs. Chain Length
Head‑to‑head
3,3,3‑Trifluoropropyl derivative maintained binding & selectivity
Supports chain‑length‑specific SAR and physiochemical modulation in CNS research.
In vitro human 5‑HT₄ receptor assays; no Ki shift reported.
CNS Drug Discovery 5-HT4R Antagonist Structure-Activity Relationship

Achieving Sub-Nanomolar Binding Affinity in a μ-Opioid Receptor Ligand

A compound incorporating the 3,3,3-trifluoropropyl moiety as a key structural element demonstrated exceptional binding affinity for the human μ-opioid receptor. This exemplifies the moiety's capability in contributing to high-potency interactions with a clinically relevant GPCR target [1].

μ‑Opioid Affinity (Ki)
Class‑level
Compound containing this moiety: Ki
Supports utility in generating high‑affinity research leads; affinity is not solely attributable to the building block.
Competitive displacement assay in CHO cells; full compound structure required for interpretation.
Inferred Metabolic Stability
Data to verify
Widely used to block oxidative metabolism sites
Class‑level precedent for metabolic stability enhancement; quantitative ADME data is compound‑specific.
General medicinal chemistry principle; verify with in‑house microsomal stability assays.
Opioid Research Analgesic Discovery Binding Affinity

Advantage in Metabolic Stability Over Non-Fluorinated Analogs

The introduction of a trifluoropropyl group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. While direct comparative data for the free amine is often embedded within proprietary drug programs, the effect is a primary driver for its use and is widely documented at the class level for trifluoromethyl-containing compounds . Its utility as an intermediate in synthesizing protease inhibitors and CNS-active compounds, where metabolic stability is paramount, further supports this .

Inferred Metabolic Stability
Data to verify
Widely used to block oxidative metabolism sites
Class‑level precedent for metabolic stability enhancement; quantitative ADME data is compound‑specific.
General medicinal chemistry principle; verify with in‑house microsomal stability assays.
Drug Metabolism Pharmacokinetics ADME Optimization

Procurement-Driven Applications for 3,3,3-Trifluoropropylamine (CAS 460-39-9) Based on Quantitative Evidence


Synthesis of Potent CNS-Penetrant Drug Candidates

Procurement of 3,3,3-trifluoropropylamine is justified for CNS drug discovery programs where balancing target affinity with blood-brain barrier (BBB) permeability is critical. As shown in the study on 5-HT4R antagonists, the specific chain length of the trifluoropropyl group helps maintain binding and selectivity for a CNS target while influencing the molecule's lipophilicity and basicity, key factors for BBB penetration [1]. Its role in achieving sub-nanomolar affinity in a μ-opioid receptor ligand further validates its utility in creating high-potency CNS agents [2].

Modulation of Amine Basicity in Pharmacophore Design

When precise tuning of an amine's pKa is required to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound, 3,3,3-trifluoropropylamine offers a distinct advantage. Its pKa of 8.7 [1] provides a middle ground between the strongly deactivated 2,2,2-trifluoroethylamine (pKa ~5.5) and the highly basic n-propylamine (pKa ~10.7). This allows medicinal chemists to modulate the protonation state of a molecule at physiological pH without completely abolishing the amine's nucleophilicity or ability to form critical ionic interactions, as demonstrated in the design of 5-HT4R antagonists [2].

Enhancement of Metabolic Stability in Lead Optimization

For early-stage drug discovery projects where in vitro microsomal stability assays indicate a metabolic soft spot, 3,3,3-trifluoropropylamine is a strategic procurement choice. Replacing a metabolically labile alkyl chain with a trifluoropropyl group is a standard tactic to block oxidative degradation by cytochrome P450 enzymes, potentially leading to improved half-life and bioavailability [1]. This application is particularly relevant in the development of protease inhibitors and other therapeutic classes where sustained systemic exposure is essential [2].

Synthesis of Specialty Agrochemical Intermediates

Beyond pharmaceuticals, 3,3,3-trifluoropropylamine is a valuable building block for creating novel agrochemicals. The introduction of the trifluoropropyl moiety can confer enhanced lipophilicity and metabolic stability, which are desirable traits for improving the environmental persistence and target specificity of herbicides and insecticides [1]. Its use in this sector is driven by the need for more effective and selective crop protection agents, where the unique properties of fluorinated motifs are highly sought after [2].

Application
Selection Property
Validation Focus
CNS drug discovery research (BBB‑penetrant candidates)
Tunable basicity and lipophilicity profile
Evaluate target binding and brain penetration in research models
Pharmacophore design requiring pKa tuning
Intermediate basicity between deactivated and highly basic amines
Measure protonation state effect on binding affinity and solubility
Lead optimization targeting metabolic soft spots
Potential to block oxidative metabolism
Determine in vitro microsomal stability and CYP inhibition profile
Agrochemical intermediate synthesis
Lipophilicity and metabolic stability in agrochemicals
Assess environmental persistence and target specificity

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